molecular formula C6H2BrClN2 B1381419 6-bromo-5-chloropyridine-2-carbonitrile CAS No. 1256823-45-6

6-bromo-5-chloropyridine-2-carbonitrile

Cat. No.: B1381419
CAS No.: 1256823-45-6
M. Wt: 217.45 g/mol
InChI Key: DMBIJVCYMWYFHB-UHFFFAOYSA-N
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Description

6-bromo-5-chloropyridine-2-carbonitrile is a chemical compound with the molecular formula C6H2BrClN2 It is a derivative of picolinonitrile, featuring bromine and chlorine substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-chloropyridine-2-carbonitrile typically involves the reaction of 3-bromo-2-chloropyridine with trimethylsilyl cyanide in the presence of a base such as triethylamine. The reaction is carried out in a solvent like acetonitrile and requires heating to reflux conditions . The product is then purified through techniques such as silica gel chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

6-bromo-5-chloropyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydride for substitution reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The conditions vary depending on the desired reaction, typically involving specific temperatures, solvents, and reaction times.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions with this compound can yield biaryl compounds, while substitution reactions can produce a variety of substituted picolinonitriles.

Scientific Research Applications

6-bromo-5-chloropyridine-2-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-bromo-5-chloropyridine-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine substituents on the pyridine ring influence its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of the reaction .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-6-chloropyridine-2-carbonitrile
  • 6-Chloro-3-fluoropicolinonitrile
  • 6-Chloro-3-methylpicolinonitrile
  • 6-Chloro-3-nitropicolinonitrile

Uniqueness

6-bromo-5-chloropyridine-2-carbonitrile is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .

Biological Activity

6-Bromo-5-chloropyridine-2-carbonitrile is an organic compound with significant potential in pharmaceutical research, primarily due to its unique structural features and biological activity. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C_6H_3BrClN
  • Molecular Weight : 217.45 g/mol
  • Structural Features : The compound contains a pyridine ring substituted with bromine and chlorine atoms, along with a carbonitrile group. These substituents enhance its chemical reactivity and biological interactions.

The biological activity of this compound is attributed to its interactions with various molecular targets, including enzymes and receptors:

  • Enzyme Interaction : The compound can act as an inhibitor or activator of specific enzymes, modulating their activity depending on the context. The bromine and chlorine substituents influence its binding affinity and specificity to these targets.
  • Receptor Modulation : It has shown potential in affecting receptor-mediated pathways, which could lead to therapeutic applications in treating various diseases, including cancer and inflammation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Potential : Studies have highlighted its role as a building block for synthesizing bioactive molecules with anticancer properties. Its derivatives have been investigated for their ability to induce cytotoxic effects in various cancer cell lines, including breast, lung, and liver cancers .

Case Study: Anticancer Activity

In a recent study, derivatives of this compound were tested against multiple cancer cell lines:

Cell Line Type of Cancer EC50 (μM)
MDA-MB-231Triple-negative breast cancer15
A549Non-small cell lung cancer22
HEPG2Hepatocellular carcinoma24
GBM6Glioblastoma18

The compound's derivative exhibited enhanced cytotoxicity when combined with clinically relevant small molecule inhibitors, indicating its potential for combination therapy in oncology .

Comparison with Similar Compounds

This compound shares structural similarities with other compounds but is unique due to the specific positioning of its bromine and chlorine atoms. This uniqueness contributes to its distinct chemical reactivity and biological activities:

Compound Name Key Features
5-Bromo-6-chloropyridine-2-carbonitrileSimilar structure; different bromine position
6-Chloro-3-fluoropicolinonitrileDifferent halogen substitution
6-Chloro-3-methylpicolinonitrileVariation in methyl group presence

Properties

IUPAC Name

6-bromo-5-chloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2/c7-6-5(8)2-1-4(3-9)10-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBIJVCYMWYFHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C#N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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